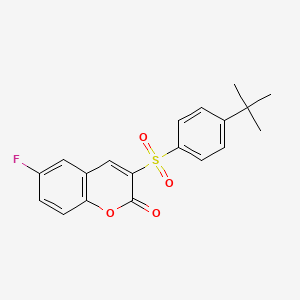

3-(4-tert-butylbenzenesulfonyl)-6-fluoro-2H-chromen-2-one

Description

3-(4-tert-Butylbenzenesulfonyl)-6-fluoro-2H-chromen-2-one is a fluorinated coumarin derivative characterized by a benzenesulfonyl group substituted with a bulky tert-butyl moiety at the para position and a fluorine atom at the 6-position of the coumarin scaffold. Coumarins are widely studied for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties. The 6-fluoro substitution may further modulate electronic properties and bioavailability, as seen in related fluorinated coumarins .

Properties

IUPAC Name |

3-(4-tert-butylphenyl)sulfonyl-6-fluorochromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FO4S/c1-19(2,3)13-4-7-15(8-5-13)25(22,23)17-11-12-10-14(20)6-9-16(12)24-18(17)21/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDIKCJQRZACIJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)F)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(4-tert-butylbenzenesulfonyl)-6-fluoro-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Formation of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

3-(4-tert-Butylbenzenesulfonyl)-6-fluoro-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position, using nucleophiles such as amines or thiols.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl derivatives.

Scientific Research Applications

3-(4-tert-Butylbenzenesulfonyl)-6-fluoro-2H-chromen-2-one has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its chromenone core, which is known for various biological activities such as anti-inflammatory, anticoagulant, and anticancer properties.

Biological Studies: It is used in biological studies to investigate its effects on cellular pathways and molecular targets.

Chemical Biology: The compound serves as a probe in chemical biology to study enzyme activities and protein interactions.

Material Science: It is explored for its potential use in material science, particularly in the development of fluorescent materials and sensors.

Mechanism of Action

The mechanism of action of 3-(4-tert-butylbenzenesulfonyl)-6-fluoro-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The chromenone core can interact with various enzymes and receptors, modulating their activities. The sulfonyl group may enhance the compound’s binding affinity to its targets, while the fluorine atom can influence its electronic properties and reactivity. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Table 1: Substituent Comparison and Key Physical Properties

Key Observations:

- Fluorine at C6 is a common feature in these analogs, contributing to electronic effects (e.g., increased electrophilicity of the coumarin core) .

Biological Activity

3-(4-tert-butylbenzenesulfonyl)-6-fluoro-2H-chromen-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- A chromenone core, which is known for various biological activities.

- A sulfonyl group that enhances its pharmacological profile.

- A tert-butyl group that may influence lipophilicity and cellular uptake.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that chromenone derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Table 1: Summary of Anticancer Studies on Chromenone Derivatives

| Study Reference | Cell Line | Mechanism of Action | IC50 (µM) |

|---|---|---|---|

| MCF-7 | Caspase activation | 15 | |

| HeLa | Cell cycle arrest | 20 | |

| A549 | ROS generation | 10 |

Anti-inflammatory Effects

In addition to anticancer properties, the compound has been studied for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, thereby potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

Case Study:

A study involving animal models of inflammation demonstrated that treatment with a related chromenone led to a significant reduction in edema and inflammatory markers, suggesting a promising avenue for therapeutic development in inflammatory disorders.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: The sulfonyl group may interact with target enzymes involved in cancer progression or inflammation.

- Modulation of Signaling Pathways: The compound may affect key signaling pathways such as NF-kB and MAPK, which are critical in regulating inflammation and cell survival.

- Induction of Oxidative Stress: Similar compounds have been found to generate reactive oxygen species (ROS), leading to cellular damage in cancer cells.

Safety and Toxicology

While promising, it is essential to evaluate the safety profile of this compound. Preliminary toxicological assessments indicate that it exhibits low toxicity at therapeutic doses; however, comprehensive studies are necessary to establish its safety for clinical use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.